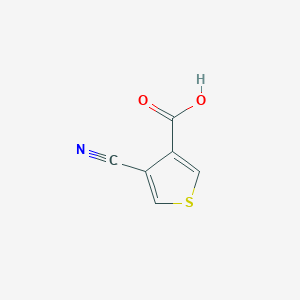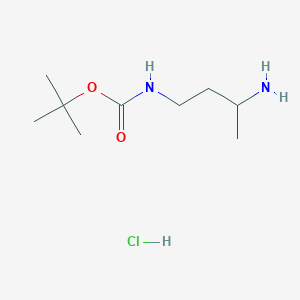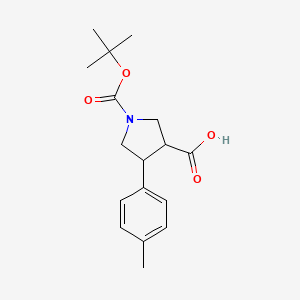![molecular formula C9H9N3O2 B1462878 (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid CAS No. 1160246-26-3](/img/structure/B1462878.png)
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
概要
説明
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
作用機序
Target of Action
The primary target of the compound (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound this compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition disrupts the normal functioning of the TRKs, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound this compound affects these pathways by inhibiting TRKs .
Pharmacokinetics
The compound this compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .
Result of Action
The inhibition of TRKs by the compound this compound leads to changes in cell proliferation and differentiation . This can result in the prevention of cancer caused by the continuous activation and overexpression of TRKs .
生化学分析
Biochemical Properties
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and leading to downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting certain kinases, it can alter the phosphorylation status of key signaling molecules, thereby affecting the transmission of signals within the cell . This can lead to changes in gene expression, as the activity of transcription factors is modulated. Furthermore, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity. By binding to the active site of certain enzymes, it can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects within the cell, as the activity of downstream signaling molecules is altered. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to changes in the levels of these essential building blocks within the cell . Additionally, this compound can affect the activity of enzymes involved in energy metabolism, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This transport is crucial for its localization and accumulation within specific cellular compartments. The distribution of this compound can influence its biological activity, as its effects are often dependent on its concentration within different cellular regions .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid typically involves the condensation of 5-methylpyrazole with 2-chloropyridine, followed by hydrolysis and cyclization. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The intermediate product is then subjected to acidic hydrolysis to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine: Shares the same core structure but lacks the acetic acid moiety.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a similar pyrazolo core but with additional fused rings.
Thiazolo[5,4-b]pyridine: Contains a thiazole ring fused to a pyridine ring
Uniqueness
(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
2-(5-methylpyrazolo[3,4-b]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-7-4-12(5-8(13)14)11-9(7)10-3-6/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORNRHVYWLLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN(N=C2N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235186 | |
| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-26-3 | |
| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B1462795.png)




![N-[3-(Cyclopentyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanamine](/img/structure/B1462806.png)
![4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462808.png)

![6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1462810.png)
![(E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1462812.png)
![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)
![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)

![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)
